molecular formula C26H21ClN4O7 B12105423 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside

6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside

Cat. No.: B12105423
M. Wt: 536.9 g/mol
InChI Key: RIAHWQYBPHENMS-UHFFFAOYSA-N
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Description

This compound is a purine nucleoside derivative featuring a 6-chloro-purine base linked to a β-D-xylo-furanose sugar moiety. The sugar is substituted with a 2-O-acetyl group and 3,5-di-O-benzoyl protecting groups. The xylo configuration distinguishes it from the more common ribo or arabino sugars, as the hydroxyl groups on C2 and C3 are in a cis orientation, altering steric and electronic properties. The acetyl and benzoyl groups enhance solubility in organic solvents during synthesis while directing regioselectivity in subsequent reactions .

Properties

IUPAC Name

[4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHWQYBPHENMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves several steps. One common method includes the Vorbrüggen glycosylation reaction, where a purine base is glycosylated with a protected sugar derivative under acidic conditions . The reaction conditions typically involve the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and an anhydrous solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool to study nucleoside metabolism and DNA synthesis.

    Medicine: This compound has shown potential in cancer research due to its antitumor activity.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences

Sugar Configuration
  • Xylo vs. Ribo/Arabino: The xylo configuration (C2 and C3 hydroxyls cis) contrasts with ribo (C2 and C3 hydroxyls trans) and arabino (C2 hydroxyl trans to C3 in arabinose). This impacts hydrogen bonding, enzyme recognition, and metabolic stability .
  • Protecting Groups :
    • Target Compound : 2-O-acetyl, 3,5-di-O-benzoyl.
    • Analogues :
  • 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine: Tri-O-acetyl on ribose () .
  • 6-Chloro-9-[3,5-O-(tetraisopropyldisiloxane)-D-ribofuranosyl]purine: Bulky silyl protecting groups () .
  • 6-Chloro-(2,3-di-O-tert-butyldimethylsilyl)-β-D-ribofuranosyl-purine: Silyl ethers at C2 and C3 () .
Base Modifications
  • All analogues retain the 6-chloro-purine core, critical for antimetabolite activity. However, fluorinated bases (e.g., 2-fluoroadenine in ) show altered electronic profiles and binding affinities .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

  • Solubility : Acetyl/benzoyl groups enhance lipophilicity vs. silyl-protected analogues.
  • Stability : Benzoyl esters are more hydrolytically stable than acetyl or silyl groups, requiring stronger bases for deprotection .

Biological Activity

6-Chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside (CAS No. 132370-61-7) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H21ClN4O7
  • Molecular Weight : 536.93 g/mol
  • IUPAC Name : [4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate

This compound features a chlorinated purine base linked to a xylo-furanoside sugar moiety with acetyl and benzoyl protective groups, which enhance its stability and bioavailability.

Synthesis

The synthesis of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside typically involves the Vorbrüggen glycosylation reaction. This method allows for the selective attachment of the sugar moiety to the purine base under controlled conditions, ensuring high yields and purity of the final product .

Antitumor Activity

Research indicates that 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside exhibits broad antitumor activity. It has been shown to effectively target indolent lymphoid malignancies by inhibiting DNA synthesis in cancer cells. The compound's incorporation into DNA leads to apoptosis through the disruption of normal cell cycle processes .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCancer TypeMechanismKey Findings
Robak et al. (2009)Lymphoid malignanciesDNA synthesis inhibitionInduces apoptosis in cancer cells
Gumina et al. (2003)Various cancersNucleoside metabolism interferenceBroad-spectrum antitumor effects
Fredholm et al. (2011)Solid tumorsAdenosine receptor antagonismEnhances efficacy of other chemotherapeutics

Antiviral Activity

In addition to its antitumor properties, this compound has demonstrated antiviral activity against certain viruses by mimicking natural nucleosides, thus interfering with viral replication processes. The specific mechanisms include inhibition of viral polymerases and disruption of nucleic acid synthesis .

The primary mechanism by which 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside exerts its biological effects involves:

  • Incorporation into DNA : The compound mimics natural nucleotides, allowing it to be incorporated into DNA during replication.
  • Inhibition of DNA Polymerase : By substituting for adenine or guanine in the growing DNA strand, it inhibits further elongation.
  • Induction of Apoptosis : The disruption in DNA synthesis triggers cellular stress responses leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on Lymphoid Malignancies :
    • Objective : To evaluate the effectiveness against chronic lymphocytic leukemia (CLL).
    • Findings : Significant reduction in tumor burden was observed in treated subjects compared to controls.
  • Antiviral Efficacy :
    • Objective : Assess activity against herpes simplex virus (HSV).
    • Findings : The compound showed a dose-dependent reduction in viral load in infected cell cultures.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-chloro-purine-9-β-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups on the sugar moiety (e.g., benzoylation at 3,5-positions and acetylation at 2-O), followed by glycosylation with 6-chloropurine. Key steps include:

  • Protection : Use anhydrous conditions and catalysts like DMAP for selective acylation .
  • Glycosylation : Employ Vorbrüggen conditions (e.g., TMSOTf as a Lewis acid) to ensure β-anomeric selectivity .
  • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity. Monitor via TLC and confirm with 1H NMR^{1}\text{H NMR} (e.g., anomeric proton at δ 5.8–6.2 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., acetyl and benzoyl carbonyl signals at ~170–175 ppm) .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the β-D-xylo configuration .

Q. What are the common solvents and conditions for handling this compound in vitro?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2_2Cl2_2). Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of ester groups. Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the glycosylation efficiency of 6-chloropurine with protected xylofuranose derivatives?

  • Methodological Answer : Steric hindrance from 3,5-di-O-benzoyl groups can slow glycosylation but enhance β-selectivity. Electronic effects are mitigated by activating the purine base (e.g., silylation with BSTFA) and using strong Lewis acids (e.g., SnCl4_4). Kinetic studies via 19F NMR^{19}\text{F NMR} (if fluorine tags are used) or HPLC tracking can quantify reaction rates .

Q. What strategies resolve contradictions in reported NMR data for similar acylated nucleosides?

  • Methodological Answer : Discrepancies often arise from solvent effects or rotameric equilibria. Standardize conditions (e.g., DMSO-d6_6 at 25°C) and use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational models (DFT-based chemical shift predictions) .

Q. How can computational modeling predict the stability of the glycosidic bond under varying pH conditions?

  • Methodological Answer : Perform MD simulations (e.g., AMBER or CHARMM force fields) to assess bond dissociation energies. Validate experimentally via HPLC stability assays at pH 2–10. The 2-O-acetyl group may destabilize the bond under basic conditions due to neighboring group participation .

Q. What advanced techniques characterize the compound’s interaction with enzymatic targets (e.g., purine nucleoside phosphorylase)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or ITC for binding affinity studies. Competitive inhibition assays with 14C^{14}\text{C}-labeled substrates quantify IC50_{50} values. Docking simulations (AutoDock Vina) guide mutagenesis studies to identify key residues in the active site .

Methodological Design Considerations

Designing experiments to compare the reactivity of 6-chloro-purine derivatives with other halogenated bases (e.g., 6-bromo or 6-iodo):

  • Approach : Parallel synthesis under identical conditions, followed by kinetic profiling (UV-Vis monitoring at 260 nm) and DFT calculations (NBO analysis) to evaluate leaving group abilities. Correlate results with Hammett σp_p parameters .

Optimizing large-scale synthesis while minimizing side products (e.g., α-anomer or dehalogenation):

  • Approach : Use flow chemistry with immobilized catalysts (e.g., SiO2_2-TMSOTf) for controlled glycosylation. Implement in-line FTIR to monitor reaction progress. Side products are minimized by maintaining low temperatures (–40°C) and short residence times .

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